molecular formula C10H18O2 B1266524 3-Pentylpentane-2,4-dione CAS No. 27970-50-9

3-Pentylpentane-2,4-dione

Cat. No.: B1266524
CAS No.: 27970-50-9
M. Wt: 170.25 g/mol
InChI Key: RSYGAEISWXZUKM-UHFFFAOYSA-N
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Description

3-Pentylpentane-2,4-dione is an organic compound belonging to the diketone family. It has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

3-Pentylpentane-2,4-dione can be synthesized through several methods. One common synthetic route involves the reaction of pentane-2,4-dione with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Pentylpentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the diketone group is replaced by other functional groups.

Scientific Research Applications

3-Pentylpentane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is utilized in biochemical assays and as a probe in enzyme inhibition studies.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

3-Pentylpentane-2,4-dione can be compared with other diketones such as:

    2,4-Pentanedione: A simpler diketone with similar reactivity but different physical properties.

    3-Acetyl-2-octanone: Another diketone with a longer carbon chain, leading to different solubility and reactivity characteristics.

    4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: A compound derived from this compound with additional functional groups, resulting in unique chemical properties.

This compound stands out due to its balanced reactivity and stability, making it a versatile compound in various applications.

Properties

IUPAC Name

3-pentylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-5-6-7-10(8(2)11)9(3)12/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYGAEISWXZUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182245
Record name 3-Pentylpentane-2,4-dione
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27970-50-9
Record name 3-Pentyl-2,4-pentanedione
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Record name 3-Pentylpentane-2,4-dione
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Record name 3-Pentylpentane-2,4-dione
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Record name 3-Pentylpentane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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